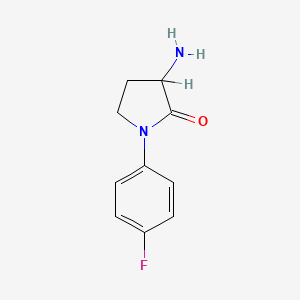

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

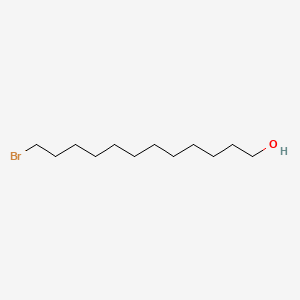

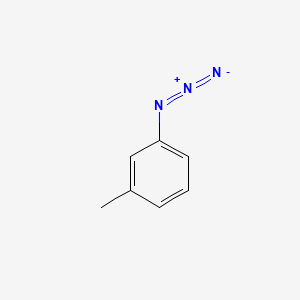

The molecular structure of “3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one” can be represented by the InChI code:InChI=1S/C10H11N2OF . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 fluorine atom . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one” are not well-documented . The compound has a density of 1.3±0.1 g/cm3 .Scientific Research Applications

Antiviral Activity

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: may serve as a scaffold for developing antiviral agents. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the fluorophenyl group could potentially enhance the binding affinity to viral proteins, offering a pathway for novel antiviral drug development.

Anti-inflammatory Applications

The indole nucleus found in similar compounds has been associated with anti-inflammatory properties . By extension, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one could be investigated for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in diseases characterized by inflammation.

Anticancer Potential

Compounds with an indole core are known to possess anticancer activities . The unique structure of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one might interact with cancer cell receptors or enzymes, disrupting cell proliferation and inducing apoptosis. Research in this area could uncover new treatments for various cancers.

Antimicrobial Properties

Indole derivatives have demonstrated antimicrobial effects . The structural features of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one could be optimized to enhance its interaction with bacterial proteins, potentially leading to the development of new antibiotics.

Neurological Disorders

The pyrrolidine ring is a common feature in many neuroactive drugs . 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one could be explored for its potential effects on neurological pathways, possibly offering benefits for the treatment of neurodegenerative diseases or as a cognitive enhancer.

Drug Design and Discovery

Due to its versatile pyrrolidine scaffold, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one can be a valuable compound in drug design and discovery. Its structure allows for a variety of modifications, which can lead to the development of drugs with improved pharmacokinetic properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-amino-1-(4-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAHUFPNCNCJLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967496 |

Source

|

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

CAS RN |

5301-36-0 |

Source

|

| Record name | 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.